

Commercial Suppliers and Technical Guide for 7-Hydroxy Prochlorperazine-d8

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Compound of Interest

Compound Name: 7-Hydroxy Prochlorperazine-d8

Cat. No.: B12414605

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Hydroxy Prochlorperazine-d8**, a deuterated internal standard crucial for the accurate quantification of 7-Hydroxy Prochlorperazine, a metabolite of the antipsychotic and antiemetic drug prochlorperazine. This document outlines commercial suppliers, presents key technical data, details an analytical methodology, and illustrates relevant biological pathways.

Commercial Suppliers

A number of chemical suppliers provide **7-Hydroxy Prochlorperazine-d8** for research and development purposes. The following table summarizes the available information from prominent suppliers. For the most current product specifications, including purity and isotopic enrichment, it is recommended to directly consult the supplier's certificate of analysis.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
LGC Standards	7-Hydroxy Prochlorperazine-d8	1246819-57-7	$C_{20}H_{16}D_8ClN_3OS$	398.00	Available as a neat solid. [1]
MedChemExpress	7-Hydroxy Prochlorperazine-d8	1246819-57-7	$C_{20}H_{16}D_8ClN_3OS$	397.99	Deuterium-labeled 7-Hydroxy Prochlorperazine. [2]
TLC Pharmaceutical Standards	7-Hydroxy Prochlorperazine-d8	1246819-57-7	$C_{20}H_{16}D_8ClN_3OS$	398.00	
Veeprho	7-Hydroxy Prochlorperazine-D8	1246819-57-7	Not specified	Not specified	Used as an internal standard for analytical and pharmacokinetic research. [3]
SynZeal	Prochlorperazine D8	1215641-01-2	$C_{20}H_{16}D_8ClN_3S$	382.0	Available for synthesis on demand. [4]

Experimental Protocol: Quantification of Prochlorperazine and its Metabolites in Human Plasma by LC-MS/MS

The following protocol is adapted from a validated isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of prochlorperazine (PCZ) and its major metabolites, including 7-hydroxyprochlorperazine (7-OH-

PCZ), in human plasma.[5][6] **7-Hydroxy Prochlorperazine-d8** serves as an ideal internal standard for this assay.

1. Sample Preparation (Protein Precipitation)

- To a 100 μ L aliquot of human plasma, add the internal standard (**7-Hydroxy Prochlorperazine-d8**) solution.
- Add 200 μ L of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.
- Reconstitute the residue in 100 μ L of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: Agilent 1100 series HPLC system (or equivalent).
- Mass Spectrometer: Applied Biosystems API 4000 triple quadrupole mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.
- Chromatographic Column: A C18 reversed-phase column (e.g., Thermo Hypersil-Hypurity C18, 150 mm x 2.1 mm, 5 μ m).[7]
- Mobile Phase: A mixture of 10 mM ammonium acetate (pH 3.6), methanol, and acetonitrile (e.g., 27:68:5, v/v/v).[7]
- Flow Rate: 0.22 mL/min.[7]
- Injection Volume: 10 μ L.
- Ionization Mode: Positive electrospray ionization (ESI+).

- Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for prochlorperazine, its metabolites, and the internal standard.

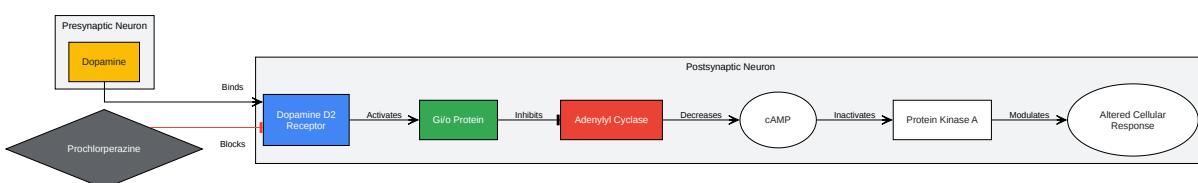
3. Quantification

- Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
- The concentration of 7-Hydroxy Prochlorperazine in the plasma samples can be determined from the linear regression of the calibration curve.

Signaling and Metabolic Pathways

Prochlorperazine Mechanism of Action: D2 Receptor Antagonism

Prochlorperazine primarily exerts its antipsychotic and antiemetic effects by acting as an antagonist at dopamine D2 receptors in the brain.^{[8][9][10]} Blockade of these receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects, while its action on the chemoreceptor trigger zone (CTZ) in the medulla oblongata underlies its antiemetic properties.^[8]

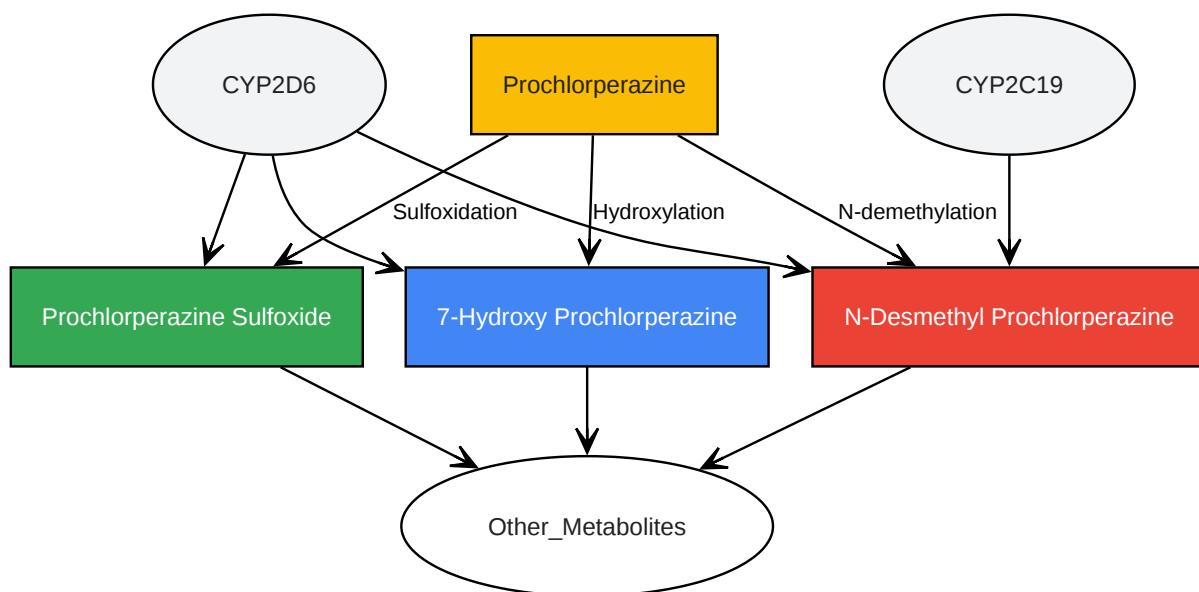


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Caption: Prochlorperazine blocks dopamine D2 receptors, inhibiting downstream signaling.

Prochlorperazine Metabolism

Prochlorperazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP2D6 and CYP2C19.^[11] The major metabolic pathways include hydroxylation, sulfoxidation, and N-demethylation.^{[8][9]} 7-hydroxylation is a key step in its biotransformation.



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Caption: Metabolic pathways of Prochlorperazine mediated by CYP enzymes.

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